molecular formula C11H13ClN2O2 B7557897 4-[(2-chloroacetyl)amino]-N-ethylbenzamide

4-[(2-chloroacetyl)amino]-N-ethylbenzamide

Cat. No.: B7557897
M. Wt: 240.68 g/mol
InChI Key: OPUNDETZSCOZQK-UHFFFAOYSA-N
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Description

4-[(2-chloroacetyl)amino]-N-ethylbenzamide is a chemical compound with the molecular formula C10H12ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and an ethylbenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloroacetyl)amino]-N-ethylbenzamide typically involves the reaction of 4-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale chromatography or crystallization methods to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloroacetyl)amino]-N-ethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-[(2-chloroacetyl)amino]-N-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chloroacetyl)amino]-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromoacetyl)amino]-N-ethylbenzamide
  • 4-[(2-iodoacetyl)amino]-N-ethylbenzamide
  • 4-[(2-fluoroacetyl)amino]-N-ethylbenzamide

Uniqueness

4-[(2-chloroacetyl)amino]-N-ethylbenzamide is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloroacetyl group provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-3-5-9(6-4-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNDETZSCOZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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